5'-[(3-{[(4-Tert-Butylphenyl)carbamoyl]amino}propyl)(Propan-2-Yl)amino]-5'-Deoxyadenosine
Overview
Description
The compound “5’-[(3-{[(4-Tert-Butylphenyl)carbamoyl]amino}propyl)(Propan-2-Yl)amino]-5’-Deoxyadenosine” is an organic compound with a molecular formula of C27H40N8O4 and a molecular weight of 540.7 g/mol . It is a non-polymer type compound .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups present. It includes a deoxyadenosine moiety, a tert-butylphenyl group, and a propan-2-ylamino group . The compound has a total of 79 atoms, 4 of which are chiral .The 1H-NMR spectrum corresponds to the assigned structure . More detailed physical and chemical properties were not found in the available resources.
Scientific Research Applications
Syntheses of Aliphatic Polycarbonates
5'-[(3-{[(4-Tert-Butylphenyl)carbamoyl]amino}propyl)(Propan-2-Yl)amino]-5'-Deoxyadenosine is structurally related to compounds utilized in the synthesis of aliphatic polycarbonates. Specifically, compounds like poly(2'-deoxyadenosine) and poly(thymidine) were synthesized using polycondensation techniques, involving carbonate linkages at the 3'- and 5'-positions of the 2'-deoxyribonucleoside monomers. Such techniques and compounds are fundamental in the production of polycarbonates that have applications in various material sciences and biomaterials fields (Suzuki et al., 2011).
Synthesis and Characterization for Antimicrobial Applications
Related research involves the synthesis of compounds with structural similarities, such as substituted phenyl azetidines, with a focus on potential antimicrobial applications. These compounds are synthesized through a series of reactions and characterized for antimicrobial activity, providing a framework for understanding the chemical synthesis and potential biological applications of similar compounds (Doraswamy & Ramana, 2013).
Drug Development and Mechanistic Insights
Antiviral Evaluation of Analogues
Similar compounds have been synthesized and evaluated for antiviral properties, such as the series of 5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxyadenosine analogues. These studies are crucial in understanding the structural requirements for enzyme inhibition and have implications in drug development for antiproliferative and antitrypanosomal activities (Marasco et al., 2002).
Oxidovanadium(V) Complexes Synthesis
Research into related compounds includes the synthesis and structural characterization of oxidovanadium(V) complexes. Such studies contribute to the broader understanding of complex molecular interactions and the potential for developing novel compounds with specific biochemical properties (Back et al., 2012).
Enzymology and Molecular Mechanisms
Radical Enzymology in Biochemical Pathways
The compound is also structurally related to those used in studies of radical enzymology, particularly in the context of biochemical pathways involving coenzyme B12 and S-adenosylmethionine (SAM). These studies provide valuable insights into the biochemical mechanisms and molecular dynamics of radical-based enzymatic processes (Frey, 2014).
properties
IUPAC Name |
1-[3-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N8O4/c1-16(2)34(12-6-11-29-26(38)33-18-9-7-17(8-10-18)27(3,4)5)13-19-21(36)22(37)25(39-19)35-15-32-20-23(28)30-14-31-24(20)35/h7-10,14-16,19,21-22,25,36-37H,6,11-13H2,1-5H3,(H2,28,30,31)(H2,29,33,38)/t19-,21-,22-,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLMDZJUGDUTCP-PTGPVQHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-[(3-{[(4-Tert-Butylphenyl)carbamoyl]amino}propyl)(Propan-2-Yl)amino]-5'-Deoxyadenosine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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